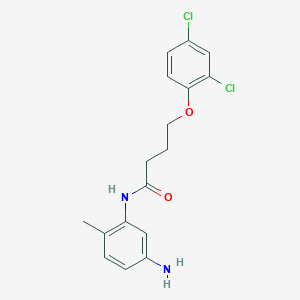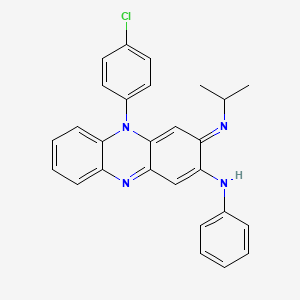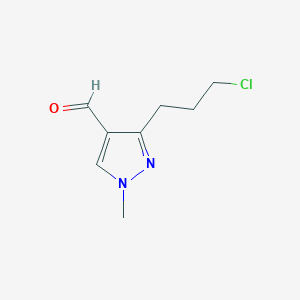
N-(5-Amino-2-methylphenyl)-4-(2,4-dichlorophenoxy)butanamide
Vue d'ensemble
Description
N-(5-Amino-2-methylphenyl)-4-(2,4-dichlorophenoxy)butanamide, also known as N-(5-Amino-2-methylphenyl)-4-(2,4-dichlorophenoxy)butyramide or 5-amino-2-methylphenyl-4-(2,4-dichlorophenoxy)butanamide, is an organic compound that is derived from the combination of an amine and a carboxylic acid. It is a white, crystalline solid with a melting point of approximately 150°C, and is soluble in water, alcohol, and other organic solvents.
Applications De Recherche Scientifique
Wastewater Treatment
The pesticide industry generates wastewater containing toxic pollutants like 2,4-dichlorophenoxyacetic acid (2,4-D) and related compounds. Biological processes and granular activated carbon are widely used for the treatment of such high-strength wastewaters, achieving up to 80-90% removal efficiency. This highlights the importance of understanding chemical behaviors for designing effective treatment processes (L. Goodwin et al., 2018).
Soil Sorption
The sorption behavior of phenoxy herbicides like 2,4-D in soil is crucial for assessing environmental mobility and risk. Factors such as soil pH, organic carbon content, and iron oxides significantly influence the sorption process. Understanding these interactions helps in evaluating the environmental impact of these chemicals (D. Werner et al., 2012).
Environmental Occurrence and Fate
Synthetic phenolic antioxidants (SPAs) including 2,4-D derivatives are found in various environmental matrices, indicating widespread pollution. Studies have shown these compounds in indoor dust, outdoor air, and water bodies, with potential human exposure through food, dust ingestion, and personal care products. The toxicity of SPAs and their transformation products raises concerns about environmental and human health impacts (Runzeng Liu and S. Mabury, 2020).
Toxicity
Research on 2,4-D has highlighted its toxicological profile, including neurotoxicity, endocrine disruption, and potential carcinogenicity. Understanding the toxic effects and mechanisms of action is crucial for assessing the safety and environmental impact of chemical compounds. Such knowledge informs regulatory policies and safety guidelines (Natana Raquel Zuanazzi et al., 2020).
Biodegradation
Microorganisms play a significant role in the degradation of phenoxy herbicides, transforming them into less harmful substances. The study of microbial biodegradation pathways is essential for developing bioremediation strategies to mitigate environmental pollution caused by such chemicals (Karen Magnoli et al., 2020).
Propriétés
IUPAC Name |
N-(5-amino-2-methylphenyl)-4-(2,4-dichlorophenoxy)butanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18Cl2N2O2/c1-11-4-6-13(20)10-15(11)21-17(22)3-2-8-23-16-7-5-12(18)9-14(16)19/h4-7,9-10H,2-3,8,20H2,1H3,(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGLJHDUJDJPGHW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N)NC(=O)CCCOC2=C(C=C(C=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18Cl2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-Amino-2-methylphenyl)-4-(2,4-dichlorophenoxy)butanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[4-(Trifluoromethoxy)phenyl]pyrimidine-4-carboxylic Acid](/img/structure/B1460361.png)

![4-[(1-Hydroxycyclobutyl)methyl]piperazin-2-one](/img/structure/B1460365.png)

![tert-Butyl 4-[(2,4-dioxo-1,3-thiazolidin-3-yl)methyl]piperazine-1-carboxylate](/img/structure/B1460367.png)
![[1-(Trifluoromethyl)cyclobutyl]methanesulfonyl chloride](/img/structure/B1460368.png)
![4-amino-1,3-dimethyl-1,6,7,8-tetrahydro-5H-pyrazolo[3,4-b]quinolin-5-one](/img/structure/B1460369.png)

![{1,1-Difluorospiro[2.3]hexan-5-yl}methanamine hydrochloride](/img/structure/B1460375.png)

![[1-(2,6-difluorophenyl)-1H-pyrazol-3-yl]methanamine hydrochloride](/img/structure/B1460377.png)

![5-Methoxypyrazolo[1,5-c]pyrimidin-7-amine](/img/structure/B1460380.png)